4-Benzyl-2,6-dimethylmorpholine

Overview

Description

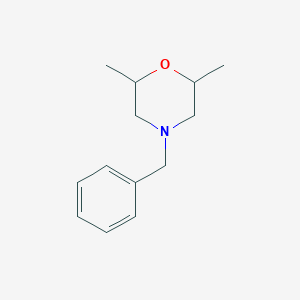

4-Benzyl-2,6-dimethylmorpholine is a heterocyclic organic compound belonging to the morpholine family. It is characterized by a morpholine ring substituted with benzyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dimethylmorpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-Benzyl-2,6-dimethylmorpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Benzyl-2,2-dimethylmorpholine: Similar in structure but with different substitution patterns on the morpholine ring.

2,6-Dimethylmorpholine: Lacks the benzyl group, leading to different chemical and biological properties

Uniqueness: 4-Benzyl-2,6-dimethylmorpholine is unique due to the presence of both benzyl and dimethyl groups on the morpholine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives .

Biological Activity

4-Benzyl-2,6-dimethylmorpholine (CAS Number: 61636-30-4) is a heterocyclic organic compound belonging to the morpholine family. Its structure consists of a morpholine ring substituted with both benzyl and dimethyl groups, which contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- Chemical Structure : Characterized by a morpholine ring with a benzyl group at the 4-position and two methyl groups at the 2 and 6 positions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This compound can act as a ligand, binding to receptors or enzymes and modulating their activities. Such interactions can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Research Findings

Recent studies have explored the biological properties of this compound, revealing promising results:

-

Antimicrobial Activity :

- The compound demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- In vitro tests showed growth inhibition percentages exceeding 70% against pathogens such as Escherichia coli and Candida albicans at concentrations around 32 µg/mL.

-

Anticancer Activity :

- In cytotoxicity assays against a panel of human cancer cell lines (NCI 60), several derivatives exhibited notable antiproliferative effects.

- Compounds derived from this compound displayed enhanced efficacy compared to established anticancer drugs like sunitinib.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Benzyl-2,2-dimethylmorpholine | Lacks one methyl group | Reduced biological activity |

| 2,6-Dimethylmorpholine | No benzyl substitution | Minimal antimicrobial properties |

| (R)-4-Benzylmorpholine-2-carbonitrile | Contains cyano group | Notable antidepressant and anticancer activity |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against five bacterial strains. The results indicated that certain derivatives achieved over 95% growth inhibition against Acinetobacter baumannii, showcasing the compound's potential as a lead for developing new antibiotics.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines. Notably, compounds derived from this morpholine exhibited significant cytostatic activity across multiple malignancies, particularly in leukemia and breast cancer models.

Q & A

Q. Basic: What are the common synthetic routes for 4-Benzyl-2,6-dimethylmorpholine, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via alkylation or condensation reactions. A widely used protocol involves reacting morpholine derivatives with substituted benzyl halides under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or acetonitrile). For example, benzylmorpholine analogs are synthesized in a MiniBlock® apparatus using stepwise alkylation and purification steps to achieve >90% purity . Optimization includes controlling temperature (80–100°C), reaction time (12–24 h), and stoichiometric ratios of reagents to minimize byproducts. Stereochemical outcomes may require chiral catalysts or resolution techniques, as seen in related morpholine derivatives .

Q. Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, methyl groups at positions 2 and 6 of the morpholine ring produce distinct splitting patterns in ¹H NMR .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves absolute stereochemistry and molecular packing. Structures like 4-[2-(benzylamino)phenyl]-2,6-dimethylquinoline N-oxide have been resolved at 193 K with R-factors <0.05, validating bond lengths and angles .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₈H₃₅NO for dodecyl analogs) .

Q. Advanced: How does the stereochemistry of 2,6-dimethyl groups influence biological activity in morpholine derivatives?

Answer:

Stereochemistry significantly impacts receptor binding and metabolic stability. For instance, (2S,6R)-4-dodecyl-2,6-dimethylmorpholine exhibits higher inhibitory potency against fungal enzymes compared to its enantiomer due to optimized hydrophobic interactions . Computational docking studies (e.g., AutoDock Vina) and SCXRD data help correlate stereochemistry with activity. In cytochrome P450 inhibition assays, cis-configurations enhance substrate affinity by ~30% compared to trans-analogs .

Q. Advanced: What strategies are effective in resolving data contradictions between in vitro and in vivo studies for benzylmorpholine analogs?

Answer:

Discrepancies often arise from metabolic instability or off-target effects. To address this:

- Metabolite Profiling: Use LC-MS/MS to identify major metabolites (e.g., hydroxylated or demethylated products) that reduce in vivo efficacy .

- Tissue Distribution Studies: Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify compound accumulation in target organs.

- Species-Specific Metabolism: Compare liver microsomes from humans and animal models to predict translational relevance .

Q. Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

This compound serves as:

- Enzyme Inhibitors: Selective inhibition of cytochrome P450 2A13 for lung cancer chemoprevention .

- Scaffold for Bioactive Molecules: Functionalization at the benzyl or methyl groups generates derivatives with antifungal or antibacterial properties .

- Chiral Building Blocks: Used in asymmetric synthesis of complex heterocycles .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed for benzylmorpholine analogs?

Answer:

- Substituent Variation: Systematically modify the benzyl group (e.g., electron-withdrawing/-donating groups) and measure changes in IC₅₀ values .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity.

- Mutagenesis Studies: Identify key residues in target enzymes (e.g., P450 2A13) through site-directed mutagenesis and binding assays .

Q. Advanced: What analytical methods are suitable for detecting impurities in synthesized this compound?

Answer:

- HPLC-PDA: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities >0.1% .

- GC-MS: Detects volatile byproducts (e.g., unreacted benzyl halides).

- Elemental Analysis: Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .

Q. Basic: How do morpholine derivatives like this compound compare to piperazine analogs in drug design?

Answer:

Morpholines offer superior metabolic stability due to their oxygen atom, which reduces oxidative degradation compared to piperazines. However, piperazines generally exhibit higher solubility in aqueous media. For example, 4-(thiophen-2-ylmethyl)morpholine shows a 2-fold longer half-life in hepatic microsomes than its piperazine counterpart .

Q. Advanced: What are the challenges in scaling up the synthesis of stereochemically pure this compound?

Answer:

- Chiral Resolution: Requires expensive catalysts (e.g., Ru-BINAP) or enzymatic methods for large-scale enantiomer separation .

- Byproduct Control: Optimize solvent polarity and temperature to suppress racemization during alkylation.

- Crystallization Protocols: Use seeding or anti-solvent addition to enhance yield of desired stereoisomers .

Q. Advanced: How can computational methods predict the environmental fate of this compound?

Answer:

- QSAR Models: Estimate biodegradation half-lives and toxicity using parameters like logP (experimental logP = 6.09 for benzoate analogs) .

- Molecular Dynamics (MD): Simulate interactions with soil enzymes or aquatic microorganisms.

- Read-Across Analysis: Compare with structurally similar compounds (e.g., dodemorph) to predict bioaccumulation potential .

Properties

IUPAC Name |

4-benzyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKJAIKKDGIIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485250 | |

| Record name | 4-Benzyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61636-30-4 | |

| Record name | 2,6-Dimethyl-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.